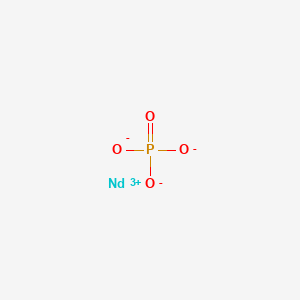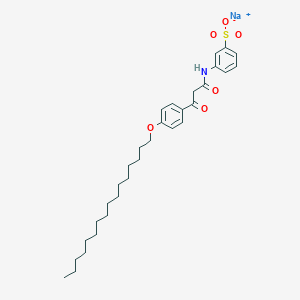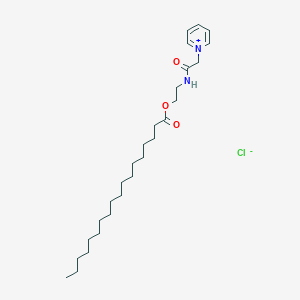
Tetraethylammonium cyanide
Übersicht
Beschreibung
Tetraethylammonium cyanide is a versatile reagent commonly used in cyanation reactions as a cyanide source. It is also used in the preparation of various cyanometalate complexes .
Synthesis Analysis
In the synthesis of C-C-bridged bis-isoflavones from 2-bromomethyl-7,4′-dimethoxyisoflavone, Tetraethylammonium cyanide is a versatile reagent commonly used in cyanation reactions as a cyanide source .Molecular Structure Analysis
Tetraethylammonium cyanide has the molecular formula C9H20N2. Its average mass is 156.268 Da and its monoisotopic mass is 156.162643 Da .Chemical Reactions Analysis
Tetraethylammonium cyanide is used as a cyanide source for 1,4-addition of the cyano group to enones (chalcones) catalyzed by scandium (III) triflate to yield β-cyanoketones. It is also used along with diethylazodicarboxylate (DEAD) in the regioselective C- or N - ethoxy-carbonylation of heterocyclic systems like indoles and indazoles .Physical And Chemical Properties Analysis
Tetraethylammonium cyanide is a colorless, deliquescent solid that is soluble in polar organic media . It has a melting point of 254 °C .Wissenschaftliche Forschungsanwendungen
Cyanation Reactions
Tetraethylammonium cyanide is a versatile reagent commonly used in cyanation reactions . It serves as a cyanide source, facilitating the addition of cyano groups to various compounds .
Synthesis of β-Cyanoketones
It can be used as a cyanide source for 1,4-addition of cyano group to enones (chalcones) . This reaction is catalyzed by scandium(III) triflate to yield β-cyanoketones .
Ethoxycarbonylation of Heterocyclic Systems
Tetraethylammonium cyanide, along with diethylazodicarboxylate (DEAD), can be used in the regioselective C- or N-ethoxycarbonylation of heterocyclic systems like indoles and indazoles .
Synthesis of C-C-Bridged Bis-Isoflavones
This compound plays a crucial role in the synthesis of C-C-bridged bis-isoflavones from 2-bromomethyl-7,4’-dimethoxyisoflavone .
Preparation of Cyanometalate Complexes
Tetraethylammonium cyanide is also used in the preparation of various cyanometalate complexes . These complexes have a wide range of applications in coordination chemistry and materials science .
Synthesis of Iron Iodide Cyanide Carbonyl Complexes
It is a reactant in the synthesis of iron iodide cyanide carbonyl complexes . These complexes are of interest due to their potential applications in catalysis .
Wirkmechanismus
Target of Action
Tetraethylammonium cyanide is an organic compound that is a “quat salt” of cyanide . It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve impulse transmission and muscle contraction.
Mode of Action
The exact mechanism of action of Tetraethylammonium cyanide is still under investigation . It is known that the compound interacts with its targets by blocking them, which inhibits their normal function . This blocking action can alter the normal physiological processes that these targets are involved in.
Biochemical Pathways
It is known that cyanide, a component of tetraethylammonium cyanide, is produced in plant tissues as a result of the hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .
Pharmacokinetics
It is known that the compound is a colorless, deliquescent solid that is soluble in polar organic media , which could influence its bioavailability and distribution within the body.
Result of Action
Due to its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors , it can potentially alter a wide range of physiological processes, including nerve impulse transmission and muscle contraction.
Action Environment
It is known that the compound is highly toxic , which suggests that its handling and use require stringent safety measures to protect both the environment and individuals from exposure.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetraethylazanium;cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CN/c1-5-9(6-2,7-3)8-4;1-2/h5-8H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOZSATUTWXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[C-]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158668 | |
| Record name | Tetraethylammonium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13435-20-6 | |
| Record name | Tetraethylammonium cyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13435-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013435206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















